ビオチン-PEG2-OH

説明

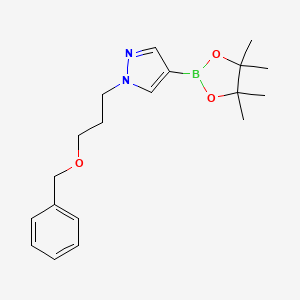

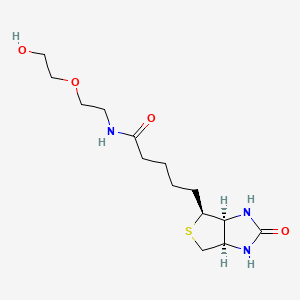

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is a useful research compound. Its molecular formula is C14H25N3O4S and its molecular weight is 331.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

タンパク質の標識と検出

ビオチン-PEG2-OH: は、アビジンとストレプトアビジンに対する高い親和性により、タンパク質の標識によく用いられます 。このアプリケーションは、酵素結合免疫吸着アッセイ(ELISA)、ウエスタンブロット分析、免疫組織化学(IHC)など、様々な生化学的アッセイにおいて重要です。PEGスペーサーアームは、標識タンパク質の溶解性を高め、凝集を抑制します。

アフィニティ精製

この化合物は、アフィニティ精製法におけるビオチン化試薬として役立ちます 。アビジンまたはストレプトアビジンカラムを使用して、複雑な混合物からビオチン標識タンパク質を分離することができます。これにより、タンパク質を精製してさらなる分析に用いることができます。

薬物送達システム

This compoundは、治療薬と結合して、ビオチン化薬物コンジュゲートを作成できます 。これらのコンジュゲートは、アビジンまたはストレプトアビジンを発現する特定の細胞または組織を標的とし、薬物送達の特異性と有効性を高めることができます。

表面修飾

この化合物は、アッセイやその他の実験設定のための表面の修飾に使用されます 。this compoundを表面に付着させることで、様々な生体分子と相互作用できるビオチン化界面を作成することができます。これは、診断や研究目的で使用されます。

ナノ粒子の機能化

This compoundは、ナノ粒子を機能化して、特定の細胞や生物学的経路を標的とします 。このアプリケーションは、ナノ医療において重要です。ナノ医療では、標的化された送達と薬物の制御された放出が不可欠です。

PROTAC合成

この化合物は、タンパク質分解標的化キメラ(PROTAC)の合成に使用されるPEGベースのPROTACリンカーです 。PROTACは、特定のタンパク質の分解を誘導するように設計された分子であり、癌などの疾患の標的療法における有望なアプローチです。

作用機序

Target of Action

The primary target of Biotin-PEG2-OH is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a crucial process for maintaining cellular homeostasis .

Mode of Action

Biotin-PEG2-OH operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase simultaneously . This binding prompts the ubiquitin-proteasome system to degrade the target protein .

Biochemical Pathways

The action of Biotin-PEG2-OH affects the ubiquitin-proteasome pathway . By prompting the degradation of specific proteins, it can influence various downstream effects, depending on the function of the target protein .

Pharmacokinetics

Its peg-based structure suggests it may have good solubility and stability .

Result of Action

The primary result of Biotin-PEG2-OH’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects, depending on the role of the degraded protein.

Action Environment

The efficacy and stability of Biotin-PEG2-OH can be influenced by various environmental factors. For instance, its water-soluble nature, conferred by the PEG spacer, can prevent aggregation of biotinylated molecules stored in solution . Furthermore, the reaction conditions, such as pH and temperature, can impact the efficiency of the compound’s action .

生化学分析

Biochemical Properties

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is known for its interaction with several enzymes and proteins. It acts as a PROTAC linker, which is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins . The compound interacts with E3 ubiquitin ligase and the target protein, facilitating the degradation process. This interaction is crucial for the compound’s role in targeted protein degradation, making it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate various signaling pathways, leading to altered gene expression and metabolic changes. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a potent agent in cellular biology studies .

Molecular Mechanism

At the molecular level, 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exerts its effects through binding interactions with biomolecules. It binds to the target protein and E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein . This mechanism of action is pivotal for its role in targeted protein degradation, providing a means to selectively remove proteins that are implicated in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics in biochemical research.

Dosage Effects in Animal Models

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- vary with different dosages in animal models. At lower doses, the compound effectively promotes protein degradation without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Metabolic Pathways

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a PROTAC linker . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, with studies indicating that it can influence the balance of various metabolic processes.

Transport and Distribution

The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.

Subcellular Localization

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exhibits specific subcellular localization patterns that are critical for its activity . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence the compound’s function and efficacy, making them an important aspect of its biochemical analysis.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-hydroxyethoxy)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)/t10-,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHYGWKFNDLVJC-GVXVVHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

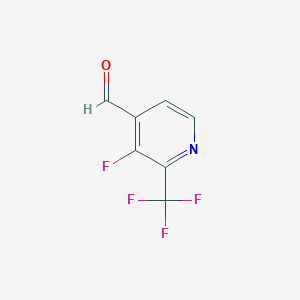

![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)